molecular formula C11H13N3 B2651909 1-(2-Phenylethyl)-1h-pyrazol-4-amine CAS No. 28466-65-1

1-(2-Phenylethyl)-1h-pyrazol-4-amine

Cat. No.: B2651909
CAS No.: 28466-65-1
M. Wt: 187.246
InChI Key: DPFFGAWRMASQOT-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.25 g/mol . It belongs to the 5-aminopyrazole (5AP) class of heterocyclic compounds, which are extensively investigated as privileged scaffolds in medicinal chemistry due to their relevance in various therapeutic areas . Researchers value this core structure because 5-aminopyrazoles have shown significant biological activity, providing useful ligands for various enzymes and receptors involved in disease pathways . While specific biological data for this exact analog is limited in the public domain, the broader class of 5-aminopyrazoles has been deeply studied for its anti-inflammatory and anticancer potential . These compounds are frequently explored as inhibitors of critical targets like p38 MAPK and other kinases involved in cancer progression . The phenylethyl substitution at the pyrazole nitrogen is a common modification aimed at fine-tuning the molecule's lipophilicity and interaction with biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is prohibited for personal use. Researchers are encouraged to consult the relevant scientific literature on 5-aminopyrazoles to fully understand the potential research applications and synthetic pathways of this compound class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFFGAWRMASQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 1 2 Phenylethyl 1h Pyrazol 4 Amine and Its Analogues

Chemo- and Regioselective Synthesis of the 1H-Pyrazole Ring System

The construction of the 1-(2-Phenylethyl)-1H-pyrazol-4-amine framework requires a strategic approach to ensure the correct placement of substituents on the pyrazole (B372694) ring. This involves the formation of the pyrazole core, the introduction of the 2-phenylethyl group at the N1 position, and the installation of the amine group at the C4 position.

Cyclocondensation Reactions for Pyrazole Core Formation

The most classical and versatile method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mtak.huchim.it To achieve the desired substitution pattern for this compound, a key precursor would be (2-phenylethyl)hydrazine, which provides the N1-substituent.

A common strategy involves the reaction of a β-ketoacetonitrile with (2-phenylethyl)hydrazine. The β-ketoacetonitrile provides the C3, C4, and C5 atoms of the pyrazole ring, with the nitrile group serving as a precursor to the C4-amino group. The reaction typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. The regioselectivity of this reaction is generally high, with the substituted nitrogen of the hydrazine attacking the more electrophilic carbonyl carbon.

Reactant 1Reactant 2ConditionsProductYield (%)Reference
3-Oxobutanenitrile(2-Phenylethyl)hydrazineAcetic acid, reflux3-Methyl-1-(2-phenylethyl)-1H-pyrazol-5-amineNot Specified mtak.hu
Ethyl 2-cyano-3-oxobutanoate(2-Phenylethyl)hydrazineEthanol, refluxEthyl 4-amino-5-methyl-1-(2-phenylethyl)-1H-pyrazole-3-carboxylateNot Specified chim.it

Alternatively, multicomponent reactions offer an efficient pathway to substituted pyrazoles in a one-pot fashion, often with high atom economy. mtak.hu

Strategies for the Introduction of the 2-Phenylethyl Moiety at N1

The introduction of the 2-phenylethyl group at the N1 position of the pyrazole ring can be achieved either by using (2-phenylethyl)hydrazine in the initial cyclocondensation step, as described above, or by N-alkylation of a pre-formed pyrazole ring.

Direct N-alkylation of a pyrazole, such as 4-nitropyrazole, with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base is a common approach. The choice of base and solvent can influence the regioselectivity of the alkylation (N1 vs. N2). Generally, for pyrazoles with a substituent at the 3- or 5-position, the alkylation predominantly occurs at the less sterically hindered nitrogen. For an unsubstituted pyrazole ring, a mixture of N1 and N2 isomers may be obtained, necessitating chromatographic separation.

A practical two-step synthesis of 1-alkyl-4-aminopyrazoles involves the Mitsunobu reaction of 4-nitropyrazole with primary or secondary alcohols, followed by reduction of the nitro group. nih.gov This method offers a regioselective route to N1-alkylated pyrazoles.

Pyrazole SubstrateAlkylating AgentBase/ConditionsProductYield (%)
4-Nitropyrazole2-PhenylethanolDIAD, PPh3, THF1-(2-Phenylethyl)-4-nitropyrazoleGood
4-ChloropyrazolePhenethyl trichloroacetimidateCamphorsulfonic acid4-Chloro-1-(2-phenylethyl)-1H-pyrazole77%

Methods for Amination at the C4 Position of the Pyrazole Ring

The introduction of an amino group at the C4 position of the pyrazole ring is a crucial step. A common and effective method is the reduction of a 4-nitropyrazole precursor. The nitro group can be introduced by direct nitration of the pyrazole ring, although this can sometimes lead to mixtures of isomers. A more controlled approach is to start with a precursor that already contains a nitro group or a group that can be readily converted to a nitro group.

The reduction of the 4-nitro group to a 4-amino group can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), tin(II) chloride in hydrochloric acid, or iron in acetic acid. These methods are generally high-yielding and tolerant of a wide range of functional groups.

Another powerful method for introducing an amino group at the C4 position is through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves the reaction of a 4-halopyrazole (e.g., 4-bromo- or 4-iodopyrazole) with an amine source, such as ammonia or a protected amine, in the presence of a palladium or copper catalyst and a suitable ligand.

Derivatization Strategies of the 4-Amine Moiety

The 4-amino group of this compound is a versatile handle for further structural modifications. Acylation and alkylation are two fundamental transformations that allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Acylation Reactions

The primary amino group at the C4 position can be readily acylated using a variety of acylating agents to form the corresponding amides. Common reagents include acid chlorides, acid anhydrides, and carboxylic acids activated with coupling agents (e.g., DCC, EDC).

The reaction of this compound with an acid chloride, such as acetyl chloride or benzoyl chloride, in the presence of a base like triethylamine or pyridine, provides a straightforward route to the corresponding N-acyl derivatives. Similarly, acid anhydrides, like acetic anhydride, can be used for acylation, often with milder conditions.

Amine SubstrateAcylating AgentConditionsProduct
Aniline (analogue)Acetic anhydrideAqueous mediumAcetanilide
4-Aminopyrazole derivativeAcyl chloridePyridine, DCMN-(Pyrazol-4-yl)amide

Alkylation Reactions

Alkylation of the 4-amino group can be achieved using alkyl halides, such as methyl iodide or benzyl bromide, in the presence of a base. This reaction can lead to the formation of secondary and tertiary amines. Controlling the degree of alkylation can be challenging, and mixtures of mono- and di-alkylated products are often obtained. To achieve selective mono-alkylation, reductive amination is a preferred method. This involves the reaction of the 4-aminopyrazole with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride or sodium triacetoxyborohydride.

Amine SubstrateAlkylating AgentConditionsProduct
Primary amine (general)Methyl iodide, baseVariesMono- and di-methylated amine
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (analogue)p-Methoxybenzaldehyde, then NaBH4Methanol3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Reactions with Carbonyl Compounds

The primary amine functionality at the C4 position of the pyrazole ring in this compound serves as a reactive nucleophile, readily participating in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction, typically conducted under mild acidic catalysis, results in the formation of imines, commonly known as Schiff bases. The pH is a critical parameter in this transformation; optimal conditions are often found around a pH of 5 to facilitate both the nucleophilic attack of the amine and the dehydration step, while avoiding non-productive protonation of the amine at lower pH values. libretexts.org

The formation of a C=N double bond extends the conjugation of the pyrazole system and introduces a versatile functional group that can be further modified, for instance, through reduction to a secondary amine or by acting as a ligand for metal complexes. The reaction is broadly applicable to a wide range of aliphatic and aromatic aldehydes and ketones. researchgate.netnih.govekb.eg While specific studies on this compound are not extensively documented, the reaction of analogous aminopyrazoles is well-established. researchgate.netnih.govnih.govekb.eg For example, a recent preprint described the successful synthesis of Schiff bases from the closely related 1-(2-phenylethyl)-3-methyl-5-pyrazolone, indicating the compatibility of the N-phenylethyl substituent with these reaction conditions. chemrxiv.org

The general reaction is as follows: this compound + R-CHO/R₂C=O → 1-(2-Phenylethyl)-4-(alkylidene/benzylideneamino)-1H-pyrazole

Table 1: Examples of Schiff Base Formation

Carbonyl Compound Product
Benzaldehyde N-benzylidene-1-(2-phenylethyl)-1H-pyrazol-4-amine
Acetone N-(propan-2-ylidene)-1-(2-phenylethyl)-1H-pyrazol-4-amine

Formation of Urea and Thiourea Derivatives

The nucleophilic character of the 4-amino group is also exploited in the synthesis of urea and thiourea derivatives, which are significant pharmacophores in medicinal chemistry. nih.gov 4-Aminopyrazoles have been used as key intermediates in the preparation of extensive libraries of these derivatives for biological screening. mdpi.com

The most direct method for synthesizing urea derivatives involves the reaction of this compound with an appropriate isocyanate (R-N=C=O). This addition reaction typically proceeds smoothly without the need for a catalyst to yield the corresponding N,N'-disubstituted urea. Similarly, reaction with an isothiocyanate (R-N=C=S) affords the analogous thiourea derivative. nih.govresearchgate.net

Alternative multi-step methods can also be employed. For instance, the amine can be treated with 4-nitrophenylchloroformate, followed by reaction with ammonium acetate to produce the urea derivative. semanticscholar.org Another approach involves reacting the amine with phosgene or a phosgene equivalent to form an intermediate isocyanate, which can then react with another amine. nih.gov

Table 2: Synthesis of Urea and Thiourea Derivatives

Reagent Product Class Example Product Name
Phenyl isocyanate Urea 1-(1-(2-Phenylethyl)-1H-pyrazol-4-yl)-3-phenylurea
Methyl isothiocyanate Thiourea 1-(1-(2-Phenylethyl)-1H-pyrazol-4-yl)-3-methylthiourea
Ethyl isocyanate Urea 1-Ethyl-3-(1-(2-phenylethyl)-1H-pyrazol-4-yl)urea

Cyclization Reactions involving the Amine Group for Fused Systems

The 4-amino group, in conjunction with the adjacent C5 carbon of the pyrazole ring, provides a reactive site for annulation reactions, leading to the formation of fused heterocyclic systems. These pyrazole-fused systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, are of significant interest in drug discovery. The synthesis of these fused structures typically involves the reaction of the aminopyrazole with bifunctional electrophiles, such as 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other reagents capable of undergoing a cyclocondensation reaction.

For example, the reaction of a 4-aminopyrazole with a β-ketoester can lead to the formation of a pyrazolo[3,4-b]pyridin-6-one ring system. The specific reaction pathway and resulting fused heterocycle depend on the nature of the co-reactant. Quantum chemical calculations have been used to study the mechanism of such cyclizations, suggesting pathways that can be influenced by acidic or basic conditions. nih.gov These transformations underscore the utility of this compound as a precursor for structurally complex and medicinally relevant scaffolds.

Transformations of the Phenylethyl Side Chain

The phenylethyl substituent at the N1 position of the pyrazole ring offers additional sites for chemical modification, distinct from the reactivity of the pyrazole core.

Oxidative and Reductive Modifications

The phenylethyl side chain is susceptible to oxidative and reductive transformations. The benzylic carbon (the CH₂ group directly attached to the phenyl ring) is a key site for oxidation. Under treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, and provided a hydrogen atom is present on the benzylic carbon, the entire alkyl portion can be cleaved and oxidized to a carboxylic acid. libretexts.org This would transform the phenylethyl group into a phenyl group and ultimately yield 1-phenyl-1H-pyrazole-4-carboxylic acid after oxidation of the resulting amine.

Conversely, the aromatic phenyl ring can undergo reduction. Catalytic hydrogenation, using catalysts such as platinum, palladium, or nickel under hydrogen pressure, can reduce the phenyl ring to a cyclohexyl ring. This transformation converts this compound into 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine. The reaction conditions must be carefully controlled to avoid potential reduction of the pyrazole ring itself, which is generally resistant to hydrogenation but can be reduced under forcing conditions. globalresearchonline.net

Aromatic Substitutions on the Phenyl Ring

The terminal phenyl ring of the phenylethyl side chain can undergo electrophilic aromatic substitution reactions. The ethyl-pyrazole moiety acts as an activating, ortho-, para-directing group. Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation can be employed to introduce various substituents onto the phenyl ring. These modifications allow for the fine-tuning of the molecule's steric and electronic properties, which is particularly useful in the context of developing analogues for structure-activity relationship (SAR) studies in medicinal chemistry. frontiersin.org

Table 3: Potential Aromatic Substitution Reactions

Reaction Reagents Major Products (Position of Substitution)
Nitration HNO₃, H₂SO₄ 1-(2-(4-nitrophenyl)ethyl)-1H-pyrazol-4-amine (para)
Bromination Br₂, FeBr₃ 1-(2-(4-bromophenyl)ethyl)-1H-pyrazol-4-amine (para)

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

This compound is a versatile synthetic intermediate for constructing more complex molecular architectures. The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. mdpi.com The presence of two distinct reactive sites—the 4-amino group and the phenylethyl side chain—allows for sequential or orthogonal functionalization.

Derivatives built upon the 4-aminopyrazole scaffold are investigated for a wide range of biological activities, including as enzyme inhibitors, anticonvulsants, and anti-inflammatory agents. mdpi.com The amino group can be acylated, alkylated, or used as an anchor point for building larger structures through the formation of amides, ureas, or fused rings as previously described. Simultaneously, the phenyl ring can be substituted to modulate properties like solubility, lipophilicity, and metabolic stability. This dual functionality makes the title compound a valuable starting material for creating diverse chemical libraries aimed at discovering new bioactive molecules.

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. The amine functionality of this compound makes it an ideal building block for various MCRs.

Recent research has highlighted the use of pyrazole derivatives in MCRs to generate diverse heterocyclic libraries. For instance, a one-pot, three-component reaction involving 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate has been utilized to synthesize 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones in good yields. mdpi.com Similarly, a four-component reaction of 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, 1-phenyl-3-(4-substituted-phenyl)-4-formyl-1H-pyrazoles, and primary aromatic amines has been developed to produce pyrazole-based pyrimido[4,5-d]pyrimidines. mdpi.com

The application of MCRs extends to the synthesis of pyranopyrazole derivatives. A five-component reaction of 5-methyl-1,3,4-thiadiazole-2-thiol, various aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate, catalyzed by montmorillonite K10, affords highly substituted pyrano[2,3-c]pyrazoles under solvent-free conditions. mdpi.com These examples underscore the utility of pyrazole amines and their analogues as key components in the efficient and atom-economical synthesis of complex heterocyclic structures.

Table 1: Examples of Multi-Component Reactions Involving Pyrazole Derivatives

Reaction TypeReactantsProductCatalystConditionsYield (%)
Three-component3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, hydrazine hydrate4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-onesSodium acetateRefluxing ethanol82–92
Four-component6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, 1-phenyl-3-(4-substituted-phenyl)-4-formyl-1H-pyrazoles, primary aromatic aminesPyrazole-based pyrimido[4,5-d]pyrimidines[Bmim]FeCl480 °C84–90
Five-component5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrateHighly substituted pyrano[2,3-c]pyrazolesMontmorillonite K1065–70 °C, solvent-free81–91

Precursor for Fused Heterocyclic Systems (e.g., Pyrazolopyrimidines, Imidazopyrazoles)

The strategic placement of functional groups in this compound and its analogues makes them valuable precursors for the synthesis of fused heterocyclic systems. These fused systems, such as pyrazolopyrimidines and imidazopyrazoles, are prevalent in pharmacologically active compounds.

5-Aminopyrazoles are particularly useful synthons for constructing a variety of fused pyrazoloazines, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. beilstein-journals.org The synthesis of these fused systems often involves the reaction of the 5-aminopyrazole with bielectrophilic reagents, leading to cyclization and the formation of the desired bicyclic or polycyclic structure. beilstein-journals.org

For example, the cyclocondensation of 5-amino-1H-pyrazole-4-carbaldehyde with cyclopentanone yields cyclopenta[b]pyrazolo[4,3-e]pyridines. semanticscholar.org Furthermore, pyrazole-4-carbaldehydes can be transformed into various fused systems, demonstrating their versatility as synthetic intermediates. semanticscholar.org The reaction of 3-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with triphenyl-λ5-phosphanylidene-acetic acid ethyl ester, followed by hydrogenation and cyclization, leads to the formation of a benzo[b]pyrazolo[3,4-d]azocine system. semanticscholar.org

The synthesis of imidazo[1,2-b]pyrazole derivatives has been achieved through a one-pot, three-component reaction of various aldehydes, 5-amino-1H-pyrazole-4-carboxylate, and isocyanides. nih.gov This approach highlights the efficiency of using pyrazole precursors in convergent synthetic strategies.

Exploration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact and enhance sustainability. This includes the development of novel catalysts, the use of environmentally benign solvents, and the application of energy-efficient synthetic techniques.

Catalyst Development and Optimization (e.g., ionic liquids, organocatalysis)

Ionic liquids (ILs) have emerged as promising green catalysts and solvents in organic synthesis due to their unique properties, such as low volatility, high thermal stability, and recyclability. bohrium.com In the context of pyrazole synthesis, ILs have been employed to catalyze various reactions, often leading to improved yields and shorter reaction times. bohrium.comresearchgate.netjsynthchem.com For instance, the synthesis of pyranopyrazoles has been successfully carried out using the ionic liquid [bmim][NO3] as a catalyst under solvent-free conditions. jsynthchem.com

Organocatalysis offers another green alternative to traditional metal-based catalysts. Pyrrolidine-acetic acid has been used as a bifunctional organocatalyst for the solvent-free, microwave-assisted synthesis of fused pyran-pyrazole derivatives. mdpi.com

Solvent-Free or Aqueous Medium Synthesis

Conducting reactions in the absence of volatile organic solvents is a cornerstone of green chemistry. Several solvent-free methods for the synthesis of pyrazole derivatives have been developed, often utilizing grinding or microwave irradiation to promote the reaction. researchgate.netnih.gov For example, the synthesis of NH-pyrazoles has been achieved by grinding the reactants together, eliminating the need for a solvent. researchgate.net

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of 5-aminopyrazole-4-carbonitriles has been reported in an aqueous medium using sodium p-toluenesulfonate as a catalyst. mdpi.com

Microwave-Assisted and Photochemical Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a green technology that can accelerate reaction rates, improve yields, and enhance product purity. dergipark.org.tr The synthesis of various pyrazole derivatives, including 1-aryl-1H-pyrazole-5-amines and pyrazolone derivatives, has been efficiently achieved using microwave irradiation, often in shorter reaction times compared to conventional heating methods. nih.govnih.gov

Photochemical synthesis offers a reagent-free and often milder alternative to traditional thermal reactions. researchgate.netthieme-connect.com The synthesis of pyrazoles through a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation has been demonstrated. organic-chemistry.org This method utilizes visible light and offers a straightforward, regioselective route to pyrazole derivatives. organic-chemistry.org Another photochemical approach involves the extrusion of nitrogen from 2,5-disubstituted tetrazoles to generate nitrilimines in situ, which then undergo 1,3-dipolar cycloaddition with alkynes to yield pyrazoles. nih.gov

Table 2: Green Synthesis Approaches for Pyrazole Derivatives

Green Chemistry PrincipleMethodExample ReactionCatalyst/ConditionsKey Advantage
Catalyst DevelopmentIonic Liquid CatalysisSynthesis of pyranopyrazoles[bmim][NO3]Recyclable catalyst, solvent-free
Catalyst DevelopmentOrganocatalysisSynthesis of fused pyran-pyrazolesPyrrolidine-acetic acidMetal-free, solvent-free
Solvent-Free SynthesisGrindingSynthesis of NH-pyrazolesMechanochemicalAvoids volatile organic solvents
Aqueous Medium SynthesisWater as solventSynthesis of 5-aminopyrazole-4-carbonitrilesSodium p-toluenesulfonateEnvironmentally benign solvent
Energy-Efficient SynthesisMicrowave-Assisted SynthesisSynthesis of 1-aryl-1H-pyrazole-5-aminesMicrowave irradiation, waterReduced reaction times, improved yields
Energy-Efficient SynthesisPhotochemical SynthesisSynthesis of pyrazoles from tetrazolesUV lightReagent-free, mild conditions

Computational Chemistry and Molecular Modeling Studies of 1 2 Phenylethyl 1h Pyrazol 4 Amine

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are employed to elucidate the fundamental electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govrsc.org It is widely applied to optimize molecular geometries and predict ground-state properties. jcsp.org.pknih.gov For pyrazole (B372694) derivatives, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are performed to determine the most stable conformation. nih.gov These calculations yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule in its lowest energy state. nih.gov

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.infoyoutube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govdergipark.org.tr

Fukui functions are also calculated from the electron density to identify the most reactive sites within a molecule. nih.gov These functions help pinpoint which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, offering a detailed map of local reactivity. nih.govresearchgate.net

Below is a table representing typical quantum chemical parameters that would be calculated for a pyrazole derivative using DFT.

ParameterValueSignificance
EHOMO (eV)-5.3130Energy of the highest occupied molecular orbital; relates to ionization potential. nih.gov
ELUMO (eV)-0.2678Energy of the lowest unoccupied molecular orbital; relates to electron affinity. nih.gov
Energy Gap (ΔE) (eV)5.0452Indicates chemical reactivity and stability; a larger gap implies higher stability. nih.gov
Ionization Potential (I) (eV)5.3130The energy required to remove an electron.
Electron Affinity (A) (eV)0.2678The energy released when an electron is added.
Electronegativity (χ)2.7904The power of an atom to attract electrons to itself.
Hardness (η)2.5226Measures resistance to change in electron distribution. nih.gov

A Molecular Electrostatic Potential Surface (MEPS) map is a visual representation of the charge distribution around a molecule. researchgate.netlibretexts.org It is a valuable tool for predicting how a molecule will interact with other charged species. thaiscience.infoutoronto.ca The map is color-coded to indicate different electrostatic potential values: red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. libretexts.orgresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net For pyrazole-containing molecules, the MEPS map can highlight the electronegative nitrogen atoms of the pyrazole ring as potential hydrogen bond acceptors and the amine group's hydrogen atoms as potential donors. researchgate.netwuxiapptec.com

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. researchgate.netrjpbcs.com This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.govijpbs.com

In silico docking simulations are performed to evaluate the binding affinity of 1-(2-phenylethyl)-1H-pyrazol-4-amine with various biological targets. Pyrazole derivatives have been studied as potential inhibitors for several classes of enzymes, including protein kinases, carbonic anhydrases, and receptor tyrosine kinases. researchgate.netnih.govnih.gov Using software like AutoDock, a library of ligands can be screened against the three-dimensional structure of a target protein, which is often obtained from the Protein Data Bank (PDB). ijpbs.com The simulation calculates the binding energy for various poses of the ligand within the protein's active site, with lower binding energies typically indicating a more favorable interaction. nih.govijpbs.com

The output of a docking simulation provides detailed information on the binding mode of the ligand. nih.gov Analysis of the best-docked pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. mdpi.com These interactions are crucial for binding affinity and selectivity and can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine -NH2 group) and acceptors (like carbonyl oxygens or nitrogen atoms in protein residues). nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the phenylethyl group) and nonpolar residues in the protein's binding pocket.

π-π Stacking: Aromatic rings, like the phenyl and pyrazole rings, can interact with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein.

The following table illustrates a hypothetical docking result for a pyrazole derivative against a protein kinase, detailing the types of interactions observed.

ParameterValue/Description
Target ProteinVEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
Binding Energy (kcal/mol)-10.09
Interacting Amino Acid ResiduesARG: 178, GLY: 208, PHE: 121
Key Interactions- Hydrogen bond with ARG: 178
  • Hydrogen bond with GLY: 208
  • π-π stacking with PHE: 121
  • This analysis helps in understanding the structural basis of inhibition and provides a foundation for designing more potent and selective analogs. nih.govalrasheedcol.edu.iq

    Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

    Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for the design of more potent and selective drug candidates. These approaches systematically investigate the relationship between the chemical structure of a compound and its biological activity.

    Ligand-Based and Structure-Based SAR Analysis

    Ligand-based SAR analysis focuses on the features of a series of molecules that are known to interact with a specific biological target. For pyrazole derivatives, SAR studies have revealed that the nature and position of substituents on the pyrazole ring and its side chains significantly influence their biological effects. mdpi.comnih.gov For instance, the introduction of different functional groups can modulate properties such as binding affinity, selectivity, and pharmacokinetic profiles. researchgate.net

    Key insights from SAR studies on pyrazole-containing compounds include:

    Substitution on the Pyrazole Ring: Modifications at various positions of the pyrazole core can lead to significant changes in activity. For example, in a series of pyrazole-based inhibitors, alterations at the 3 and 5 positions were evaluated to modulate inhibitory activity and selectivity. nih.gov

    Side Chain Modifications: The phenylethyl group in this compound is a critical feature. SAR studies on related compounds often explore the impact of substituting the phenyl ring or altering the length and flexibility of the ethyl linker.

    Introduction of Additional Functional Groups: The addition of groups capable of forming hydrogen bonds, electrostatic interactions, or hydrophobic interactions can enhance binding to a biological target. frontiersin.org

    Structure-based SAR, on the other hand, utilizes the three-dimensional structure of the target protein to guide the design of new ligands. This approach allows for the rational design of molecules that can fit optimally into the binding site and form favorable interactions with key amino acid residues.

    Development of Predictive Models for Biological Activity

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov This is achieved by correlating physicochemical or structural descriptors of the molecules with their observed activities. nih.gov

    For pyrazole derivatives, 2D-QSAR models have been successfully developed to predict their activity as enzyme inhibitors. nih.gov These models often utilize descriptors that quantify various molecular properties, such as:

    Electronic Properties: Charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).

    Steric Properties: Molecular volume, surface area, and shape indices.

    Hydrophobic Properties: LogP (partition coefficient).

    Topological Properties: Connectivity indices and other graph-based descriptors.

    The development of a robust QSAR model typically involves the following steps:

    Data Set Collection: A series of compounds with known biological activities is compiled.

    Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

    Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. mdpi.commdpi.com

    Model Validation: The predictive power of the model is assessed using various statistical parameters and external test sets. nih.gov

    Predictive QSAR models can be invaluable for screening large virtual libraries of compounds, prioritizing candidates for synthesis and biological testing, and providing insights into the structural features that are most important for activity. nih.gov

    Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

    Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.govresearchgate.net By simulating the motions of atoms and molecules over time, MD can provide detailed information about conformational changes, binding events, and the stability of ligand-receptor complexes. frontiersin.org

    Conformational Landscape Exploration

    The biological activity of a molecule is often dependent on its three-dimensional conformation. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable and low-energy conformations. nih.gov This information is crucial for understanding how the molecule might interact with a biological target.

    Key parameters analyzed during conformational analysis include:

    Dihedral Angle Distributions: To understand the flexibility of rotatable bonds.

    Radius of Gyration (Rg): To measure the compactness of the molecule. nih.gov

    Dynamic Behavior of Ligand-Receptor Complexes

    When the structure of the biological target is known, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex. researchgate.net These simulations can provide insights into:

    Binding Stability: By monitoring the interactions between the ligand and the protein over the course of the simulation, the stability of the binding pose can be assessed. researchgate.net

    Key Interactions: Identification of the specific hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that contribute to binding affinity. frontiersin.org

    Conformational Changes: Observing how the binding of the ligand may induce conformational changes in the protein, and vice versa.

    The results from MD simulations can complement experimental data and provide a more complete understanding of the molecular recognition process.

    In Silico Prediction of Chemical Reactivity and Synthetic Feasibility

    Computational methods can also be employed to predict the chemical reactivity and assess the synthetic feasibility of a molecule like this compound.

    Chemical Reactivity Prediction: Quantum mechanical calculations can be used to determine various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions. These descriptors can help to predict the most likely sites for electrophilic or nucleophilic attack, providing insights into the molecule's potential reactivity and metabolic fate. researchgate.net

    Synthetic Feasibility Assessment: Retrosynthetic analysis software and reaction prediction tools can be used to evaluate potential synthetic routes to this compound. researchgate.netnih.govmdpi.comias.ac.in These tools can help to identify readily available starting materials, suggest efficient reaction pathways, and anticipate potential challenges in the synthesis. mdpi.comnih.gov By leveraging computational predictions, chemists can design more efficient and cost-effective synthetic strategies. mdpi.com

    Pre Clinical Biological Activity and Mechanistic Elucidation of 1 2 Phenylethyl 1h Pyrazol 4 Amine Derivatives

    Target Identification and Validation in Biochemical and Cellular Assays

    The initial stages of pre-clinical research have focused on identifying the molecular targets of 1-(2-phenylethyl)-1H-pyrazol-4-amine derivatives. Through a variety of biochemical and cellular assays, key enzymes and receptors have been pinpointed as interaction partners, providing a foundation for understanding the therapeutic potential of this class of compounds.

    Enzyme Inhibition Studies (e.g., COX, kinases)

    Derivatives of this compound have been investigated for their ability to inhibit enzymes that are crucial in various pathological processes. Notably, their effects on cyclooxygenase (COX) enzymes and various kinases have been a significant area of focus.

    Some pyrazole (B372694) derivatives have been identified as inhibitors of COX enzymes, which are key to the inflammatory pathway. For example, certain pyrazolo[3,4-d]pyrimidine derivatives, which share a core pyrazole structure, have been shown to selectively inhibit COX-2. mdpi.com This selectivity is a desirable trait for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

    In the realm of kinase inhibition, a series of 4-amino-(1H)-pyrazole derivatives have demonstrated potent inhibitory activity against Janus kinases (JAKs). nih.gov For instance, compound 3f from this series exhibited significant inhibition of JAK1, JAK2, and JAK3 with IC50 values in the low nanomolar range. nih.gov Another study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines identified potent inhibitors of cyclin-dependent kinase 2 (CDK2), with compound 15 showing a Ki value of 0.005 µM. ijmphs.com

    Inhibitory Activity of Pyrazole Derivatives on Kinases
    CompoundTarget KinaseInhibitory Activity (IC50/Ki)
    Compound 3fJAK13.4 nM (IC50) nih.gov
    Compound 3fJAK22.2 nM (IC50) nih.gov
    Compound 3fJAK33.5 nM (IC50) nih.gov
    Compound 15CDK20.005 µM (Ki) ijmphs.com

    Receptor Binding and Modulation Studies (e.g., Adenosine Receptors, mGluR4)

    The interaction of this compound derivatives with G protein-coupled receptors (GPCRs) has been explored, revealing their potential to modulate receptor activity.

    Derivatives based on a pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidin-5-amine scaffold have been shown to be high-affinity antagonists for the human A2A adenosine receptor. nih.gov For example, a BODIPY conjugate, compound 14 , displayed a Ki of 15 nM for this receptor. nih.gov

    Furthermore, compounds with a pyrazolo[3,4-d]pyrimidine core have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGluR4). nih.gov One such compound, VU0080421 , demonstrated an EC50 for potentiation of 4.6 µM. nih.gov Another study on mGluR4 PAMs reported compound VU001171 with an EC50 of 650 nM. nih.gov

    Receptor Binding and Modulation by Pyrazole Derivatives
    CompoundTarget ReceptorActivity (Ki/EC50)
    Compound 14 (BODIPY conjugate)Adenosine A2A Receptor15 nM (Ki) nih.gov
    VU0080421mGluR4 (PAM)4.6 µM (EC50) nih.gov
    VU001171mGluR4 (PAM)650 nM (EC50) nih.gov

    Interaction with Other Biological Macromolecules (e.g., DNA)

    The ability of pyrazole derivatives to interact with other crucial biological macromolecules, such as DNA, has also been investigated. A study on novel N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives explored their binding properties with calf thymus DNA (ct-DNA). nih.gov These investigations, often employing techniques like electronic absorption and fluorescence spectroscopies, help to elucidate potential mechanisms of action, particularly for anticancer applications where DNA interaction can be a key event.

    Mechanistic Investigations of Biological Effects

    Understanding the mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area has focused on their impact on cellular signaling pathways and their ability to induce programmed cell death.

    Modulation of Cellular Pathways (e.g., phosphorylation levels of p38MAPK, ERK1/2, AKT, NF-κΒ)

    Pyrazole derivatives have been shown to modulate key cellular signaling pathways involved in inflammation and cancer. For instance, novel pyrazole analogs have been identified as potent inhibitors of nuclear factor kappa B (NF-κB) transcriptional activity in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. One compound, 6c , was found to inhibit the phosphorylation of IκBα and subsequent NF-κB activation.

    The mitogen-activated protein kinase (MAPK) pathway is another target for pyrazole derivatives. A series of N-pyrazole and N'-thiazole-ureas have been reported to potently inhibit p38α MAPK. nih.gov Specifically, one compound was shown to affect p38α-mediated phosphorylation of the MAPK-activated protein kinase 2 (MK2) in HeLa cells. nih.gov Furthermore, a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were discovered as highly selective inhibitors of p38 MAP kinase. nih.gov The extracellular signal-regulated kinases ERK1/2 are also targeted by pyrazole-containing compounds, such as GDC-0994, which is a selective inhibitor of ERK1/2 kinase activity. nih.gov

    In the context of cancer, pyrazole derivatives that inhibit JAKs have been shown to down-regulate the phosphorylation of downstream signaling proteins like STAT3 and STAT5 in a dose-dependent manner in K562 and HCT116 cells. nih.gov

    Induction of Apoptosis in Cancer Cell Lines (in vitro)

    A significant mechanism through which pyrazole derivatives exhibit anticancer activity is the induction of apoptosis, or programmed cell death. Numerous studies have demonstrated the cytotoxic effects of these compounds on various cancer cell lines.

    For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their anticancer activity against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov Compound 3f from this series was identified as the most active, with IC50 values of 14.97 µM and 6.45 µM after 24 and 48 hours of treatment, respectively. nih.gov In another study, pyrazole-sulfonamide derivatives were tested against colorectal cancer cell lines, with compound 11 showing potent cytotoxic effects against HCT-116, HT-29, and SW-620 cells.

    Cytotoxic Activity of Pyrazole Derivatives in Cancer Cell Lines
    CompoundCell LineIC50 (µM)Treatment Duration
    Compound 3fMDA-MB-46814.97 nih.gov24 hours
    Compound 3fMDA-MB-4686.45 nih.gov48 hours
    Compound 11HCT-11625.01Not Specified
    Compound 11HT-298.99Not Specified
    Compound 11SW-6203.27Not Specified

    Interference with Viral Replication Mechanisms (in vitro)

    Derivatives of the pyrazole scaffold have demonstrated significant potential as antiviral agents by targeting various stages of viral replication. nih.gov Research into adamantane-pyrazole derivatives, for instance, has revealed antiviral activity against Foot and Mouth Disease Virus (FMDV). johnshopkins.edu Specifically, certain diaryl pyrazole derivatives exhibited a therapeutic index of 30 in vitro on Baby Hamster Kidney (BHK-21) cells. johnshopkins.eduresearchgate.net Molecular docking studies suggest that these compounds may act as excellent inhibitors of the FMDV 3C protease, a crucial enzyme for viral replication. johnshopkins.edu

    Furthermore, a range of 4-substituted pyrazole derivatives have been synthesized and evaluated for their efficacy against Newcastle disease virus (NDV). nih.gov In these studies, a hydrazone derivative and a thiazolidinedione derivative afforded complete (100%) protection against NDV in vitro. nih.gov Other pyrazole-containing systems have shown potent therapeutic activity against a wide array of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV-1). nih.gov The unique chemical structure of pyrazoles allows for extensive modification, leading to compounds with specific and enhanced antiviral properties. nih.gov For example, N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives have shown promising activity against Yellow Fever Virus (YFV), with EC₅₀ values ranging from 3.6 to 11.5 µM and high selectivity. frontiersin.org

    Evaluation of Biological Activities in In Vitro Models

    The cytotoxic potential of pyrazole derivatives has been extensively investigated across a multitude of cancer cell lines. These compounds have shown a broad spectrum of activity, inducing cell death and inhibiting proliferation through various mechanisms. nih.gov For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole derivatives demonstrated dose- and time-dependent cytotoxicity against the triple-negative breast cancer cell line MDA-MB-468. waocp.org One of the most active compounds, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole, exhibited an IC₅₀ value of 6.45 µM after 48 hours of treatment and was found to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase 3. waocp.org

    In another study, pyrazole-based compounds were evaluated against pancreatic (CFPAC-1, PANC-1), breast (MDA-MB-231, MCF-7), and cervical (CaSki, HeLa) cancer cell lines. nih.gov While not as potent as standard chemotherapeutic drugs, compound L2 (3,5-diphenyl-1H-pyrazole) showed the most promising activity, with moderate cytotoxicity against CFPAC-1 (IC₅₀ of 61.7 ± 4.9 μM) and MCF-7 (IC₅₀ of 81.48 ± 0.89 μM) cell lines. nih.gov Other research has identified pyrazolo[3,4-d]thiazole derivatives with potent cytotoxic effects against six different cancer cell lines, with IC₅₀ values ranging from 33 to 442 nM, while showing significantly less effect on normal fibroblast cells. scispace.com Similarly, novel pyrazole-linked benzothiazole-β-naphthol derivatives have shown significant cytotoxicity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cells, with IC₅₀ values between 4.63 and 5.54 µM. nih.gov

    Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines

    Compound TypeCell LineCancer TypeIC₅₀ / EC₅₀ ValueReference
    3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468Triple-Negative Breast Cancer6.45 µM (48h) waocp.org
    3,5-diphenyl-1H-pyrazole (L2)CFPAC-1Pancreatic61.7 ± 4.9 µM nih.gov
    3,5-diphenyl-1H-pyrazole (L2)MCF-7Breast81.48 ± 0.89 µM nih.gov
    3-methyl-6-phenyl-1H-pyrazolo[3,4-d]thiazole-5(6H)-thione (22a)Various (6 lines)Multiple33–442 nM scispace.com
    Pyrazole-linked benzothiazole-β-naphthol derivative (60)A549Lung4.63 µM nih.gov
    3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide (2)A549Lung220.20 µM mdpi.com

    Pyrazole derivatives are recognized for their significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Some 5-aminopyrazole derivatives have demonstrated potent inhibitory activity against COX-2 in vitro, with IC₅₀ values comparable to or better than the standard drug Celecoxib. mdpi.com For instance, one derivative showed a COX-2 IC₅₀ of 0.55 mM and a favorable selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) of 9.78. mdpi.com The anti-inflammatory potential is a hallmark of the pyrazole scaffold, which is present in established anti-inflammatory drugs. nih.govresearchgate.net The mechanism often involves the suppression of prostaglandin biosynthesis. nih.gov

    The pyrazole nucleus is a versatile scaffold for the development of novel antimicrobial agents. nih.govmdpi.com Numerous studies have demonstrated the efficacy of pyrazole derivatives against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.govmdpi.commdpi.com

    In one study, newly synthesized pyrazole derivatives were evaluated for their antimicrobial activity, with many showing a moderate to potent degree of activity. nih.gov Another investigation of pyrazole-thiazolidinone conjugates found that specific derivatives were highly potent against methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus, with minimum bactericidal concentrations of < 0.2 µM. researchgate.net The structure-activity relationship analysis revealed that the presence of a 2,4-dichloro moiety on the phenyl ring influenced the antimicrobial activity. researchgate.net

    Similarly, pyrazole carboxamide derivatives have been synthesized and tested against various phytopathogenic fungi, including Alternaria porri and Rhizoctonia solani. nih.gov Some of these compounds displayed notable antifungal activity. nih.gov The antimicrobial potential is often enhanced by the presence of specific substituents; for example, chloro and bromo groups can increase activity due to their lipophilic properties. mdpi.com

    Antimicrobial Activity of Pyrazole Derivatives

    Compound TypeMicroorganismActivity TypeKey FindingReference
    Pyrazole-thiazolidinone conjugate (3a)MRSA, S. aureusAntibacterialMBC < 0.2 µM researchgate.net
    4-functional pyrazole derivativesS. aureus ATCC 25923, E. coli ATCC 25922, Candida albicansAntibacterial/AntifungalPronounced effect on tested strains biointerfaceresearch.com
    5-Aminopyrazole derivative (25)Bacillus subtilisAntibacterialInhibition zone: 7.3 ± 1.1 mm mdpi.com
    Isoxazolol pyrazole carboxylate (7ai)Rhizoctonia solaniAntifungalEC₅₀: 0.37 µg/mL nih.gov

    The antioxidant capacity of pyrazole derivatives has been frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netmdpi.com This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. Several studies have identified pyrazole derivatives with significant radical scavenging activity. nih.govsemanticscholar.org

    For instance, a series of novel thienyl-pyrazoles showed excellent DPPH radical scavenging activity, with compounds 5g and 5h exhibiting IC₅₀ values of 0.245 µM and 0.284 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC₅₀ = 0.483 µM). semanticscholar.org The study noted that electron-donating groups, such as methyl and methoxy substituents, tended to increase the antioxidant activity. semanticscholar.org In another study, pyrazoline carbothioamide derivatives were screened for their antioxidant potential using DPPH, nitric oxide, and superoxide radical scavenging assays, with several compounds showing excellent activity across all three methods. nih.gov The antioxidant properties of some pyrazole derivatives are attributed to the presence of an NH proton in the pyrazole ring. nih.gov

    Efficacy and Mechanistic Studies in Animal Models (excluding human trials)

    The preclinical efficacy of pyrazole derivatives has been validated in various animal models for different pathological conditions. In the realm of inflammation, these compounds have been assessed using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. mdpi.comnih.gov A 5-aminopyrazole derivative, tested at a 50 mg/kg dose, exhibited a remarkable edema inhibition of 91.11%, surpassing the efficacy of the reference drug Celecoxib (86.66%). mdpi.com Another study on pyrazolone derivatives also demonstrated significant anti-inflammatory activity, with some compounds showing efficacy greater than the standard drug indomethacin. semanticscholar.org

    The analgesic properties of pyrazole derivatives have been evaluated using the writhing test in mice, which assesses peripheral analgesic activity. researchgate.netsemanticscholar.org Several pyrazolone compounds showed a significant reduction in the number of writhes, with some exhibiting greater analgesic activity (85-90% reduction) than the reference drug aspirin (71.5% reduction). semanticscholar.org

    In antiviral research, adamantane-pyrazole derivatives were tested in a baby mouse model for FMDV infection. johnshopkins.edu The in vivo results mirrored the in vitro findings, with diaryl pyrazole derivatives 6a-c providing 100% protection at concentrations of 40-50 µg/ml, an efficacy comparable to the antiviral drug amantadine. johnshopkins.edu These in vivo studies are crucial for confirming the therapeutic potential of pyrazole derivatives before any consideration for human trials.

    Pharmacological Response in Disease Models

    While specific studies on this compound derivatives are limited, the broader class of pyrazole compounds has been extensively evaluated in various disease models, providing insights into their potential therapeutic applications.

    Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory properties, most famously exemplified by the selective COX-2 inhibitor, celecoxib. sciencescholar.us Research has shown that various substituted pyrazoles exhibit significant anti-inflammatory effects in vivo. nih.govsemanticscholar.orgnih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and c-Jun N-terminal kinase (JNK). nih.govnih.govdocksci.com For instance, certain 1,5-diarylpyrazole derivatives have shown potent and selective COX-2 inhibition. sciencescholar.usnih.gov Studies on 4-aminopyrazoles have revealed that compounds with a phenyl fragment at the 5-position possess notable anti-inflammatory activity. mdpi.com This suggests that derivatives of this compound could potentially modulate inflammatory pathways.

    Anti-parasitic Activity: The pyrazole scaffold is also a promising framework for the development of anti-parasitic agents. researchgate.net Pyrazoline derivatives, the reduced form of pyrazoles, have demonstrated potent activity against Schistosoma mansoni, the parasite responsible for schistosomiasis, causing mortality in adult worms and reducing egg fecundity. nih.gov In the context of Chagas disease, N-substituted phenyldihydropyrazolones have been investigated as inhibitors of Trypanosoma cruzi. frontiersin.org Furthermore, other pyrazole derivatives have been assayed against various parasites including Leishmania donovani and Plasmodium falciparum, with some compounds showing moderate to good activity. researchgate.net These findings indicate a broad anti-parasitic potential for pyrazole-based compounds.

    Biodistribution and Target Engagement in Animal Tissues

    The translation of a compound from a laboratory finding to a clinical candidate heavily relies on its pharmacokinetic properties, including its distribution in the body and its ability to engage the intended target in a living system. Positron Emission Tomography (PET) is a powerful noninvasive imaging technique used to assess these parameters in vivo. emory.edu

    Pyrazole derivatives have been explored as potential PET radioligands for various targets. For example, pyrazole-based ligands have been developed for the cannabinoid CB1 receptors. nih.gov However, these initial candidates showed low absolute uptake in the brain, a challenge often attributed to high lipophilicity. nih.gov Interestingly, for a series of nine pyrazole compounds, brain uptake did not correlate with the calculated lipophilicity (logP values), suggesting that other factors play a crucial role in brain penetration. nih.gov

    More successful biodistribution studies have been conducted with other pyrazole-based PET tracers. For instance, the biodistribution of [18F]CHDI-650, a ligand for detecting mutant huntingtin aggregates, was evaluated in mice. The study revealed rapid washout from most organs, with the highest concentrations observed in the gallbladder and urine, indicating pathways of elimination. nih.gov Such studies are crucial for estimating the radiation dose to humans and confirming that the tracer can reach its target in sufficient concentrations. nih.gov While no specific biodistribution data exists for this compound derivatives, these examples highlight the methodologies used and the challenges faced in developing pyrazole-based imaging agents.

    Structure-Activity Relationship (SAR) Profiling in Biological Systems

    Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

    Elucidation of Key Structural Features for Desired Activity

    The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.govnih.gov

    The Pyrazole Core: The pyrazole ring itself serves as a versatile and stable scaffold. mdpi.com It can act as a bioisosteric replacement for other aromatic rings, such as phenyl or imidazole groups, often improving metabolic stability and solubility. nih.gov The nitrogen atoms of the pyrazole can participate in crucial hydrogen bonding interactions with biological targets; the N1 atom can act as a hydrogen bond donor, while the N2 atom can act as an acceptor. nih.gov

    N1-Substituent: The substituent at the N1 position significantly influences the compound's properties. In the case of this compound, the phenylethyl group is a key feature. SAR studies on various pyrazole classes have shown that modifications at this position can dramatically alter binding affinity and selectivity. For instance, in a series of meprin inhibitors, replacing an N-H with N-methyl or N-phenyl groups decreased activity, whereas an N-benzyl moiety was well-tolerated. nih.gov This highlights the sensitivity of the N1 position to steric and electronic changes.

    C4-Amino Group: The amino group at the C4 position is a critical functional group. Aminopyrazoles are recognized as valuable frameworks for designing ligands for enzymes like kinases and COX. nih.govresearchgate.net The amino group can serve as a key hydrogen bond donor or acceptor, anchoring the molecule within the active site of a target protein. Its presence is a defining feature of several potent kinase inhibitors currently in clinical trials. nih.gov

    Impact of Substituent Modifications on Potency and Selectivity

    Systematic modification of the pyrazole scaffold allows for the fine-tuning of its pharmacological profile. The impact of various substituents has been extensively studied, particularly in the context of kinase inhibition and anti-parasitic activity. frontiersin.orgnih.gov

    The table below summarizes general SAR trends observed for related pyrazole derivatives, which can inform the potential optimization of the this compound scaffold.

    Table 1: General Structure-Activity Relationship (SAR) Trends for Pyrazole Derivatives

    Position of Modification Type of Modification General Impact on Activity Potential Rationale
    N1-Position Introduction of bulky, lipophilic groups (e.g., aryl, benzyl) Variable; can increase or decrease potency depending on the target. nih.gov Interacts with hydrophobic pockets in the target's active site. The size and shape must be complementary to the binding site.
    Introduction of polar or acidic groups (e.g., carboxyphenyl) Can increase potency, particularly for targets with corresponding polar residues. nih.gov Forms specific hydrogen bonds or ionic interactions, enhancing binding affinity.
    C3/C5-Positions Substitution with aryl or heteroaryl rings Often essential for high potency, particularly in kinase and COX inhibitors. nih.govnih.gov Participates in π-π stacking and hydrophobic interactions within the active site.
    Introduction of electron-withdrawing groups (e.g., trifluoromethyl) Can enhance potency and selectivity. mdpi.com Modifies the electronics of the pyrazole ring and can form specific interactions (e.g., halogen bonds).
    Introduction of cyclic moieties (e.g., cyclopentyl) Can be favorable for inhibition, potentially mimicking the interactions of a phenyl ring. nih.gov Addresses specific subsites within the enzyme's active site.

    | C4-Position (Amine) | Acylation or substitution of the amino group | Can modulate activity; often used to link to other pharmacophores. nih.govmdpi.com | The substituent can occupy additional binding pockets or alter the hydrogen bonding capacity of the amine. |

    For example, in the development of anti-parasitic agents against T. cruzi, SAR studies of N-substituted pyrazolones revealed that more apolar compounds generally exhibited better activity. frontiersin.org In the realm of kinase inhibitors, the substitution pattern on aryl rings at the C3 and C5 positions is critical for achieving selectivity against different kinases. nih.govfrontiersin.org These established principles provide a valuable roadmap for the rational design and optimization of novel this compound derivatives for various therapeutic targets.

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    Advanced Spectroscopic and Structural Characterization Methodologies in Chemical Research

    Infrared (IR) Spectroscopy for Identification of Key Functional Groups

    Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

    For 1-(2-Phenylethyl)-1H-pyrazol-4-amine, the IR spectrum would be expected to display a series of absorption bands that confirm the presence of its primary structural components: the primary amine (-NH2), the phenylethyl substituent, and the pyrazole (B372694) core. The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the 3500-3300 cm⁻¹ region. The aromatic C-H stretching from the phenyl group appears above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl bridge is found just below 3000 cm⁻¹.

    The pyrazole ring itself contributes a characteristic fingerprint to the spectrum. Vibrations corresponding to C=N and C=C stretching within the heterocyclic ring are expected in the 1650-1400 cm⁻¹ region. nih.gov The presence of hydrogen bonding, particularly involving the amine protons and the pyrazole nitrogen atoms, can lead to broadening and shifting of the N-H stretching bands to lower frequencies. mdpi.com

    Table 1: Expected Infrared Absorption Bands for this compound

    Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
    N-H Stretch Primary Amine (-NH₂) 3500 - 3300 (typically two bands)
    C-H Stretch (Aromatic) Phenyl Ring 3100 - 3000
    C-H Stretch (Aliphatic) Ethyl Group (-CH₂-CH₂-) 3000 - 2850
    C=N / C=C Stretch Pyrazole Ring 1650 - 1400
    N-H Bend Primary Amine (-NH₂) 1650 - 1580

    X-ray Crystallography for Solid-State Structure Determination and Conformation

    To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which a detailed structural model is built.

    While specific experimental crystallographic data for this compound is not publicly available, the analysis would yield precise parameters defining the unit cell—the basic repeating block of the crystal. For related aminopyrazole structures, various crystal systems have been observed. nih.govresearchgate.net The key data obtained from such an analysis are summarized in the table below, which lists the type of information that would be determined.

    Table 2: Crystallographic Data Parameters Obtained from Single-Crystal X-ray Analysis

    Parameter Description
    Molecular Formula C₁₁H₁₃N₃
    Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
    Space Group The space group provides a complete description of the symmetry elements within the crystal.
    Unit Cell Dimensions a, b, c (lengths of the unit cell edges in Å) and α, β, γ (angles between the edges in °).
    Volume (V) The volume of the unit cell in ų.
    Z The number of molecules per unit cell.
    Bond Lengths & Angles Precise measurements of all interatomic distances and angles.

    The data from X-ray crystallography also elucidates the supramolecular architecture, revealing how molecules pack together in the crystal. This packing is governed by non-covalent intermolecular forces. For this compound, the primary amine group and the nitrogen atoms of the pyrazole ring are key sites for hydrogen bonding.

    Spectroscopic Techniques for Quantitative Analysis in Research Settings (e.g., UV-Vis spectroscopy for reaction monitoring)

    Quantitative analysis is crucial for determining the concentration of a substance in a sample, monitoring reaction progress, or assessing purity. UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that contain chromophores—parts of a molecule that absorb light in the UV or visible range. libretexts.orgiajps.com

    The underlying principle for quantitative analysis using this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). repligen.com

    The this compound molecule contains both a phenyl ring and a pyrazole ring, which constitute a chromophoric system capable of absorbing UV light. researchgate.netnih.gov To develop a quantitative method, a UV-Vis spectrum would first be recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of several solutions of known concentrations at this λmax. The concentration of an unknown sample could then be determined by measuring its absorbance and interpolating from the calibration curve. This approach is valuable for applications such as monitoring the rate of formation of this compound in a synthesis reaction or quantifying its purity. libretexts.org The choice of solvent is important, as polar solvents can influence the absorption spectrum. repligen.com

    Future Research Directions and Translational Applications in Chemical Science

    Design and Synthesis of Advanced Analogues for Enhanced Biological Performance

    The core structure of 1-(2-Phenylethyl)-1H-pyrazol-4-amine offers significant potential for chemical modification to enhance its biological performance. Strategies such as scaffold hopping and rational design based on integrated Structure-Activity Relationship (SAR) and computational data are pivotal in this endeavor.

    Scaffold Hopping and Bioisosteric Replacements

    Scaffold hopping is a powerful strategy in drug discovery to identify novel molecular frameworks with improved properties while retaining key binding interactions. benthamdirect.com For this compound, the pyrazole (B372694) core could be replaced with other five-membered heterocycles like isoxazole, thiazole, or triazole, which have been successfully employed as bioisosteres for the pyrazole ring in other contexts. ias.ac.innih.gov Such modifications can alter the compound's physicochemical properties, such as solubility and metabolic stability, potentially leading to improved pharmacokinetic profiles.

    Bioisosteric replacement can also be applied to the 1-(2-phenylethyl) substituent. The phenyl ring is a common motif in bioactive compounds and its replacement with other aromatic or non-aromatic groups can modulate potency and selectivity. drughunter.com For instance, replacing the phenyl ring with heteroaromatic rings (e.g., pyridine, thiophene) or saturated carbocycles (e.g., cyclohexane) can alter lipophilicity and introduce new hydrogen bonding capabilities. researchgate.net Non-classical bioisosteres like cubane (B1203433) or bicyclo[1.1.1]pentane have also been explored as phenyl ring mimics to improve metabolic stability. nih.govresearchgate.net

    The following table outlines potential bioisosteric replacements for different moieties of this compound:

    Original MoietyPotential Bioisosteric ReplacementRationale for Replacement
    Pyrazole CoreIsoxazole, Thiazole, Triazole, ImidazoleModulate electronic properties, hydrogen bonding capacity, and metabolic stability. ias.ac.innih.gov
    Phenyl RingPyridine, Thiophene, Furan, Cyclohexane, CubaneAlter lipophilicity, solubility, metabolic stability, and introduce new interaction points. drughunter.comresearchgate.netnih.gov
    Ethyl LinkerPropyl, Methyleneoxy, AmideModify conformational flexibility and metabolic stability.
    4-Amino GroupHydroxyl, Methylamino, GuanidinylAlter basicity, hydrogen bonding potential, and target interactions.

    Rational Design Based on Integrated SAR and Computational Data

    A systematic exploration of the Structure-Activity Relationships (SAR) of 4-aminopyrazole derivatives is crucial for rational drug design. nih.govnih.gov By synthesizing a library of analogues with systematic modifications to the 1-(2-phenylethyl) group and the pyrazole core, it is possible to identify key structural features that govern biological activity. For instance, studies on other 4-aminopyrazole-substituted compounds have demonstrated that modifications at this position can significantly impact kinase inhibitory activity. nih.gov

    Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be integrated with experimental SAR data to build predictive models. rsc.orgfrontiersin.org These models can guide the design of new analogues with enhanced potency and selectivity. For example, if a specific biological target for this compound is identified, molecular docking can be used to predict the binding mode and identify key interactions, which can then be optimized through targeted chemical modifications. researchgate.netnih.gov

    Development as Chemical Biology Probes

    Chemical probes are essential tools for elucidating biological pathways and validating drug targets. rsc.org The structure of this compound can be adapted for use as a chemical biology probe through several strategies.

    Use as Affinity Tags for Target Identification

    To identify the cellular targets of this compound, an affinity-based approach can be employed. This involves modifying the parent compound with a reactive group and a reporter tag. The reactive group, such as a photo-activatable group (e.g., benzophenone (B1666685) or diazirine), would allow for covalent cross-linking to the target protein upon UV irradiation. The reporter tag, such as biotin, would enable the subsequent isolation and identification of the protein-probe conjugate using techniques like streptavidin affinity chromatography and mass spectrometry. The position of attachment for the tag would need to be carefully selected to minimize perturbation of the compound's biological activity, often guided by initial SAR studies.

    Fluorescent or Isotopic Labeling for Biological Tracing

    Fluorescently labeling this compound would enable its visualization within cells and tissues, providing valuable information about its subcellular localization and distribution. Pyrazole derivatives have been successfully functionalized with various fluorophores to create fluorescent probes for bioimaging applications. benthamdirect.comrsc.orgnih.govtandfonline.com A common strategy involves attaching a fluorescent dye, such as a coumarin (B35378) or rhodamine, to a position on the molecule that does not interfere with its biological activity.

    Isotopic labeling, for instance with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), can be used to trace the metabolic fate of this compound in vivo. nih.gov Studies on the metabolism of pyrazole itself have utilized isotopically labeled variants to identify metabolites. nih.gov Similarly, introducing radioactive isotopes like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C) would allow for non-invasive imaging of the compound's distribution in living organisms using Positron Emission Tomography (PET). researchgate.net

    The following table summarizes potential labeling strategies for this compound:

    Labeling StrategyPotential LabelApplication
    Affinity TaggingBiotin, Photo-reactive groupTarget identification and validation.
    Fluorescent LabelingCoumarin, Rhodamine, FluoresceinCellular imaging and localization studies. nih.gov
    Isotopic Labeling (Stable)²H, ¹³C, ¹⁵NMetabolic fate and pharmacokinetic studies. nih.gov
    Isotopic Labeling (Radioactive)¹⁸F, ¹¹CIn vivo imaging with PET. researchgate.net

    Applications Beyond Biological Systems

    The chemical properties of this compound suggest potential applications in fields beyond biology, such as materials science and catalysis. Functionalized pyrazoles are known to be versatile building blocks for a variety of materials and catalysts. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net

    The presence of the pyrazole ring with its two nitrogen atoms makes it an excellent ligand for coordinating with metal ions. orientjchem.org This property could be exploited in the design of novel metal-organic frameworks (MOFs) or coordination polymers. The phenylethyl group could influence the packing and dimensionality of such materials, potentially leading to interesting photophysical or catalytic properties.

    Furthermore, N-substituted pyrazoles have been utilized as directing groups in transition-metal-catalyzed reactions. nih.govacs.org The 1-(2-phenylethyl) substituent could play a role in modulating the electronic and steric properties of a metal center in a catalytic complex. The 4-amino group offers a site for further functionalization, allowing for the attachment of the pyrazole moiety to solid supports or for the tuning of its catalytic activity through electronic effects. The development of pyrazole-based catalysts is an active area of research, with applications in various organic transformations. researchgate.net

    Role in Organic Materials Science

    The field of organic materials science, particularly in the development of Organic Light Emitting Diodes (OLEDs), is constantly seeking novel compounds with superior performance. Pyrazole derivatives have been recognized for their potential in this area. globalresearchonline.net OLEDs rely on organic compounds for light emission, and materials used in these devices must possess specific electronic and photophysical properties. lookchem.com

    While direct studies on this compound as an OLED intermediate are not extensively documented, the pyrazole scaffold is a known component in materials designed for such applications. researchgate.net The aromatic nature of the pyrazole ring, coupled with the phenylethyl substituent, could contribute to the necessary π-conjugation and charge-transport properties essential for OLED materials. sunfinelabs.com The amine group at the 4-position can also be a site for further functionalization to fine-tune the electronic properties of the molecule. The development of new OLED materials is a continuous pursuit for researchers aiming for longer emission lifetimes, higher quantum efficiency, and lower costs. sunfinelabs.com

    Table 1: Potential Properties of this compound for Organic Materials

    PropertyRelevance in OLEDsPotential Contribution of the Compound
    Charge Transport Efficient movement of electrons and holes is crucial for device performance.The aromatic systems of the pyrazole and phenyl rings can facilitate charge transport.
    Photoluminescence The ability to emit light upon excitation is the fundamental principle of OLEDs.The conjugated system may exhibit fluorescence, which could be tailored through chemical modification.
    Thermal Stability Materials must withstand the heat generated during device operation.The stable aromatic pyrazole core suggests good thermal stability.
    Processability The ability to be deposited in thin, uniform films is necessary for manufacturing.The phenylethyl group may improve solubility and film-forming properties.

    Catalytic Applications

    Pyrazole derivatives have demonstrated considerable utility as ligands in transition metal catalysis. dntb.gov.ua The nitrogen atoms in the pyrazole ring can effectively coordinate with metal centers, creating stable and reactive catalysts. Protic N-unsubstituted pyrazoles, in particular, have been noted for their versatility in materials chemistry and homogeneous catalysis due to their proton-responsive nature. dntb.gov.uanih.gov

    The structure of this compound suggests its potential as a ligand. The pyrazole core can act as a coordinating moiety, while the phenylethyl and amino groups can be modified to influence the steric and electronic environment around the metal center. This can, in turn, affect the catalyst's activity, selectivity, and stability. For instance, pyrazole-based ligands have been used in ruthenium complexes where the protic nature of the pyrazole is crucial for the catalytic cycle. nih.gov

    Table 2: Potential Catalytic Applications for Ligands Based on this compound

    Catalytic ReactionRole of the Pyrazole-Based Ligand
    Cross-Coupling Reactions Stabilizing the metal catalyst and influencing selectivity.
    Hydrogenation/Dehydrogenation Participating in proton transfer steps and modulating the electronic properties of the metal center.
    Polymerization Controlling the growth of polymer chains and the properties of the resulting material.

    Integration of Artificial Intelligence and Machine Learning in Compound Discovery

    The discovery and design of new molecules have been significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can analyze vast datasets to predict the properties of novel compounds, thereby reducing the time and cost associated with traditional experimental approaches. mdpi.com

    The discovery of derivatives of this compound with tailored properties could be expedited using these methods. By creating quantitative structure-property relationship (QSPR) models, researchers can predict how modifications to the phenylethyl or amine groups would impact its performance as an OLED material or a catalyst ligand.

    Addressing Synthetic Challenges and Scale-Up for Research Material Production

    The practical application of any new compound hinges on the ability to synthesize it efficiently and in sufficient quantities. The synthesis of substituted pyrazoles can be achieved through various methods, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. organic-chemistry.org

    For this compound, a key challenge lies in the regioselective introduction of the substituents on the pyrazole ring. The synthesis would likely involve multiple steps, starting with the formation of the substituted pyrazole core followed by the introduction of the amine group. A potential route could involve the cyclization of a β-ketonitrile with 2-phenylethylhydrazine.

    Scaling up the synthesis from laboratory to pilot or industrial scale presents its own set of challenges. These include ensuring consistent product quality, optimizing reaction conditions to maximize yield and minimize waste, and developing safe and cost-effective procedures. The purification of the final product to the high degree required for applications like OLEDs can also be a significant hurdle.

    Table 3: Key Synthetic Steps and Potential Challenges

    Synthetic StepDescriptionPotential Challenges
    Pyrazole Ring Formation Condensation of a suitable precursor with 2-phenylethylhydrazine.Control of regioselectivity to obtain the desired 1,4-disubstituted isomer.
    Introduction of Amine Group Nitration of the pyrazole ring followed by reduction.Harsh reaction conditions, potential for side reactions, and purification of intermediates.
    Purification Removal of impurities and unreacted starting materials.Achieving the high purity required for material science applications.
    Scale-Up Transitioning the synthesis to larger batch sizes.Heat management, reagent handling, and ensuring consistent yield and purity.

    Q & A

    Basic Research Questions

    Q. What are the key synthetic methodologies for 1-(2-Phenylethyl)-1H-pyrazol-4-amine, and how can reaction yields be optimized?

    • Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, copper-catalyzed coupling (e.g., using CuBr) under reflux with cesium carbonate as a base in polar aprotic solvents like DMSO can yield the target amine . Optimizing reaction time (e.g., 48 hours at 35°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of pyrazole precursor to amine) improves yields. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity (>95%) .

    Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?

    • Methodology :

    • Structural Confirmation : Use single-crystal X-ray diffraction (SCXRD) to resolve bond angles and torsion angles (e.g., C–N–C angles ≈ 120°), validated via SHELXL refinement .
    • Spectroscopic Analysis : Employ 1H^1H-NMR (e.g., δ 8.87 ppm for pyrazole protons) and 13C^{13}C-NMR to confirm substituent positions .
    • Purity Assessment : High-resolution mass spectrometry (HRMS, e.g., m/z 215 [M+H]+^+) and HPLC (≥95% purity) are critical .

    Q. How can researchers design initial biological activity screens for this compound?

    • Methodology : Use standardized antimicrobial assays (e.g., broth microdilution for MIC values against S. aureus or E. coli) or enzyme inhibition studies (e.g., kinase assays). Reference structurally similar pyrazole derivatives showing IC50_{50} values <10 µM in preliminary screens .

    Advanced Research Questions

    Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

    • Methodology : Use iterative refinement in SHELXL, adjusting parameters like thermal displacement (Ueq_{eq}) and occupancy factors. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities. For example, conflicting C–C bond lengths (~1.39–1.42 Å) may arise from torsional strain; constrained refinement or twin correction in SHELXE can address this .

    Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

    • Methodology :

    • Synthetic Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or pyrazole ring to test electronic effects. For example, 4-fluorophenyl analogs showed enhanced antimicrobial activity (MIC reduced by 50%) .
    • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate HOMO-LUMO gaps with bioactivity. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like kinases .

    Q. How can researchers troubleshoot low yields in copper-catalyzed synthesis protocols?

    • Methodology :

    • Catalyst Screening : Test alternative copper sources (e.g., CuI vs. CuBr) or ligands (e.g., phenanthroline) to enhance catalytic efficiency.
    • Solvent Optimization : Replace DMSO with DMA or DMF to reduce side reactions.
    • Reaction Monitoring : Use TLC or LC-MS to identify intermediates and adjust reaction time/temperature dynamically .

    Q. What approaches are recommended for assessing the compound’s stability under physiological conditions?

    • Methodology :

    • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
    • Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to measure half-life (t1/2_{1/2}) and identify major metabolites via LC-QTOF-MS .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.